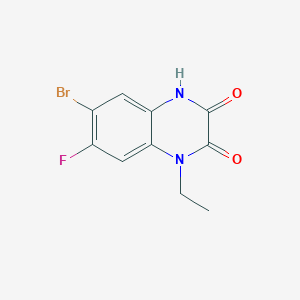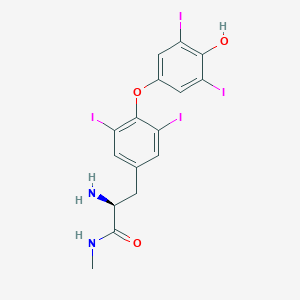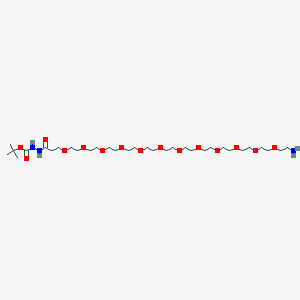
6-Bromo-7-methyl-1H-indazole
説明
6-Bromo-7-methyl-1H-indazole is a chemical compound with the molecular formula C8H7BrN2. It has a molecular weight of 211.06 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of indazole derivatives, including this compound, has been a subject of research in recent years . Various methods have been developed, including transition metal-catalyzed reactions and reductive cyclization reactions . For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .Physical and Chemical Properties Analysis
This compound has a molecular weight of 211.06 g/mol . It has a topological polar surface area of 28.7 Ų and a complexity of 151 . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count .科学的研究の応用
Crystal and Molecular Structure Analysis
The molecular and crystal structure of indazole derivatives, including those related to 6-Bromo-7-methyl-1H-indazole, has been extensively studied. For example, nitroindazoles have been synthesized and characterized using X-ray diffraction and NMR spectroscopy, highlighting the importance of structural analysis in understanding the biological activity of indazole compounds (Cabildo et al., 2011).
Enzymatic Inhibition and Antioxidant Activity
Indazole derivatives have shown significant inhibitory effects against α-glucosidase activity and possess antioxidant potential. Studies on 7-carbo-substituted 5-bromo-3-methylindazoles have demonstrated their efficacy in inhibiting α-glucosidase, suggesting their potential in managing diseases like diabetes and as antioxidants (Mphahlele et al., 2020).
Antibacterial and Antifungal Properties
Indazole compounds have been recognized for their antimicrobial properties. Research on substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles has uncovered their potential as antibacterial agents, underscoring the versatility of indazole derivatives in combating microbial infections (Brahmeshwari et al., 2014).
Antiproliferative Evaluation for Cancer Therapy
Indazole derivatives conjugated with C-protected amino acids have exhibited significant antiproliferative activity on cancer cell lines, including KATO-III and MCF-7. This suggests the potential of indazole-based compounds in the development of new anticancer agents (Molinari et al., 2015).
Synthesis and Reactivity for Chemical Innovation
The synthesis and reactivity of indazole derivatives are of significant interest in medicinal chemistry. Efficient synthesis approaches for trisubstituted indazoles have been developed, demonstrating the compound's role as potent IKK2 inhibitors, which are crucial in the inflammatory response and cancer progression (Lin et al., 2008).
将来の方向性
Indazole derivatives, including 6-Bromo-7-methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing novel synthetic approaches and exploring their potential biological activities .
作用機序
Target of Action
6-Bromo-7-methyl-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole derivatives have been found to have a wide variety of medicinal applications, including acting as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . They also have potential anticancer, antiangiogenic, and antioxidant activities . The primary targets of this compound are likely to be similar to those of other indazole derivatives, such as CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk .
Mode of Action
Based on the known actions of similar indazole derivatives, it is likely that this compound interacts with its targets (such as chk1 and chk2 kinases and h-sgk) to inhibit, regulate, or modulate their activity . This can result in changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For example, the inhibition of CHK1 and CHK2 kinases could affect cell cycle regulation and DNA damage response pathways, while the modulation of h-sgk could impact cell volume regulation
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an inhibitor of CHK1 and CHK2 kinases, it could potentially induce cell cycle arrest and apoptosis in cancer cells . If it acts as a modulator of h-sgk, it could potentially regulate cell volume
生化学分析
Biochemical Properties
6-Bromo-7-methyl-1H-indazole plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, this compound has shown potential in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, this compound can bind to various proteins, affecting their function and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the Bcl-2 family of proteins . This leads to programmed cell death, which is beneficial in cancer treatment. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the binding of this compound to COX-2 results in the inhibition of this enzyme, reducing the synthesis of prostaglandins, which are mediators of inflammation . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These molecular interactions are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and continuous modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic purposes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism . This interaction can alter the pharmacokinetics of other drugs, highlighting the need for careful consideration of drug-drug interactions when using this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability in the body. These factors are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production . This subcellular localization is critical for the compound’s ability to modulate cellular processes and exert its biological effects.
特性
IUPAC Name |
6-bromo-7-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-7(9)3-2-6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMFMFCJWBORHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337880-06-4 | |
| Record name | 6-bromo-7-methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


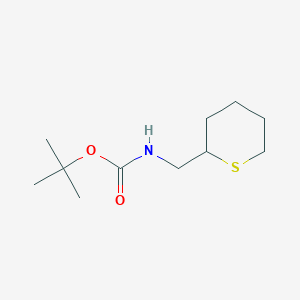
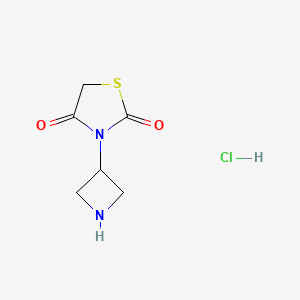
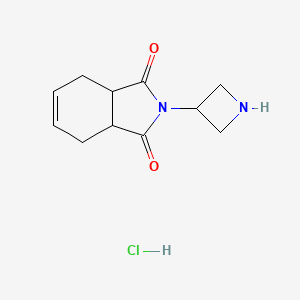
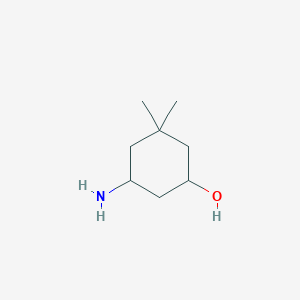
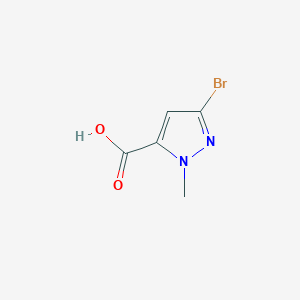
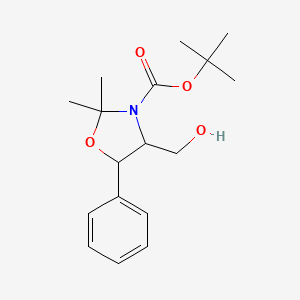
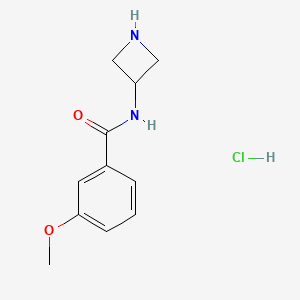
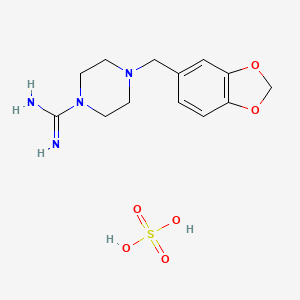
![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B1379824.png)
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1379825.png)
